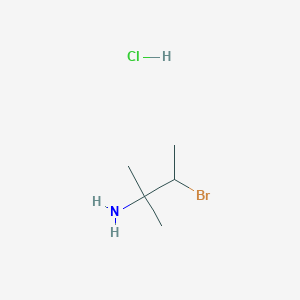
4-(1H-imidazol-1-yl)-2-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The papers provided do not detail the synthesis of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid specifically. However, the synthesis of related compounds, such as the N-heterocyclic carbene silver(I) complex mentioned in paper , involves the coupling of imidazole derivatives with other chemical groups. This suggests that similar synthetic strategies could potentially be applied to synthesize the compound of interest.
Molecular Structure Analysis
In paper , the molecular structure of a related compound, 1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene, is analyzed. The imidazole ring in this compound adopts an envelope conformation, and there are weak π–π interactions between the benzene and imidazole rings. These findings could be relevant when considering the molecular structure of this compound, as the presence of an imidazole ring could lead to similar interactions and conformations.
Chemical Reactions Analysis
The papers discuss the use of imidazole and its derivatives in various chemical reactions. For instance, paper mentions the use of imidazole as an additive in polybenzimidazole membranes for fuel cells, affecting the conductivity of the membranes. Paper describes the use of an imidazole derivative in a carboxylative coupling reaction. These examples indicate that imidazole compounds can participate in a range of chemical reactions, which may also be true for this compound.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not discussed, the properties of related imidazole compounds can provide some context. For example, the conductivity of imidazole-containing membranes is mentioned in paper , and the crystal structure involving imidazole is detailed in paper . These properties, such as conductivity and crystal packing, could be relevant when considering the physical and chemical properties of the compound .
科学的研究の応用
Electrocatalysis and Analytical Applications : A derivative of imidazole, specifically electrosynthesized 4-(1H-benzo[d]imidazol-2-ylthio)-5-methylbenze-1,2-diol, was used to construct an imidazole derivative multi-wall carbon nanotube modified glassy carbon electrode (IMWCNT-GCE). This electrode acted as a bifunctional electrocatalyst for the oxidation of ascorbic acid and adrenaline, demonstrating potential in the simultaneous determination of multiple compounds like ascorbic acid, adrenaline, acetaminophen, and tryptophan in pharmaceutical samples (Nasirizadeh et al., 2013).
Stability in Chemical Reactions : Research on imazamethabenz, an imidazolin-4-one arylcarboxylate herbicide, revealed its high resistance towards hydrolysis and oxidation. The imidazolin-4-one ring, a key component, remained intact under various hydrolysis and oxidation conditions, suggesting a robust structure in chemical processes (Rouchaud et al., 2010).
Corrosion Inhibition : 4-[4-(1H-imidazol-1-yl)methyl)-1H-1,2,3-triazol-1-yl]methylbenzophenone, a derivative of imidazole, was synthesized and tested as a potential inhibitor for mild steel corrosion in a sulfuric acid medium. The compound showed effective corrosion inhibition properties, supported by various analytical techniques like electrochemical impedance spectroscopy and scanning electron microscopy (Boutouil et al., 2020).
Coordination Polymers and Photocurrent Response : A study involving the synthesis of coordination polymers with imidazole derivatives showed different electrochemical properties and photoelectrochemical behaviors, suggesting applications in areas like solar energy conversion and photocatalysis (Meng et al., 2016).
Agricultural Applications : Imazamethabenz-methyl, containing an imidazol-2-yl component, was studied for its effect on nitrate uptake in wheat. The results indicated that the herbicide stimulates nitrate uptake in wheat, potentially influencing agricultural practices (Sidari et al., 1998).
Safety and Hazards
“4-(1H-imidazol-1-yl)-2-methylbenzoic acid” is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .
作用機序
Target of Action
Compounds containing the imidazole moiety are known to have a broad range of biological properties and can interact with various targets .
Mode of Action
It is known that imidazole derivatives can interact with their targets in various ways, leading to a range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .
特性
IUPAC Name |
4-imidazol-1-yl-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-6-9(13-5-4-12-7-13)2-3-10(8)11(14)15/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXVJPKGBWVABF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)phenol](/img/structure/B2507227.png)

![3-(3-methoxyphenyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2507232.png)





![N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]acetamide](/img/structure/B2507244.png)
![5-(5-Chloro-2-methylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2507245.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(pyridine-3-sulfonyl)piperidin-4-yl]piperazine](/img/structure/B2507246.png)
![N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2507248.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2507249.png)
